molecular formula C21H25NO3S B4794769 4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine

4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine

Cat. No. B4794769
M. Wt: 371.5 g/mol
InChI Key: AHXGAFIIIMTLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperidine derivative that has shown promising results as a therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and proteins involved in the progression of various diseases. For example, it has been found to inhibit the activity of histone deacetylase, which is involved in the progression of cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses and fungi, and reduce inflammation. Additionally, it has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine in lab experiments is its broad range of potential applications. It has been found to be effective against various diseases, making it a versatile compound for research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine. One potential direction is the development of new analogs of this compound with improved solubility and potency. Another direction is the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antiviral, and antifungal properties. Studies have also shown that it has potential as an anti-inflammatory agent and may be useful in the treatment of various inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-benzylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c23-21(13-16-26(24,25)20-9-5-2-6-10-20)22-14-11-19(12-15-22)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXGAFIIIMTLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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